Product packaging for BENZ(a)ANTHRACEN-8-AMINE(Cat. No.:CAS No. 56961-60-5)

BENZ(a)ANTHRACEN-8-AMINE

Cat. No.: B13763985
CAS No.: 56961-60-5
M. Wt: 243.3 g/mol
InChI Key: IKRQWWMBBZOIJO-UHFFFAOYSA-N
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Description

BENZ(a)ANTHRACEN-8-AMINE is an amino-substituted derivative of benz[a]anthracene with the molecular formula C18H13N . This compound is of significant interest in organic synthesis and materials science research, particularly as a building block for constructing complex polycyclic aromatic hydrocarbon (PAH) skeletons, such as those found in angucycline antibiotics, using modern strategies like Suzuki-Miyaura cross-coupling and ring-closing metathesis . Researchers value this chemical for probing the structure-activity relationships of PAH derivatives. While the specific biological activity of this compound is not fully characterized, related benz[a]anthracene compounds are known to be subjects of toxicological studies, including investigations into neurotoxicity via oxidative stress and disruption of cellular signaling , as well as modulatory effects on bone metabolism . Benz[a]anthracene derivatives are also utilized in the development of organic electronic devices due to their photophysical properties . This product is intended for research purposes by qualified laboratory personnel only. It is strictly For Research Use Only and is not intended for diagnostic or therapeutic procedures, or for human or veterinary use. Researchers should consult the Safety Data Sheet (SDS) and adhere to all safe laboratory handling practices.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C18H13N B13763985 BENZ(a)ANTHRACEN-8-AMINE CAS No. 56961-60-5

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

56961-60-5

Molecular Formula

C18H13N

Molecular Weight

243.3 g/mol

IUPAC Name

benzo[a]anthracen-8-amine

InChI

InChI=1S/C18H13N/c19-18-7-3-5-13-10-16-14(11-17(13)18)9-8-12-4-1-2-6-15(12)16/h1-11H,19H2

InChI Key

IKRQWWMBBZOIJO-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=CC3=C2C=C4C=CC=C(C4=C3)N

Origin of Product

United States

Synthetic Methodologies and Derivatization Strategies for Benz a Anthracen 8 Amine and Analogous Structures

Approaches to the Synthesis of Benzo[a]anthracene Amines

The construction of the benz[a]anthracene skeleton and the introduction of an amino group are the fundamental challenges in synthesizing compounds like benz(a)anthracen-8-amine. Various synthetic strategies have been developed to achieve this, ranging from classical organic reactions to modern metal-catalyzed transformations.

Reductive Amination Pathways for Benzo-Heterocyclic Amine Compounds

Reductive amination is a versatile and widely used method for the synthesis of amines, including those fused to heterocyclic and polycyclic aromatic systems. This method typically involves the reaction of a ketone or aldehyde with an amine in the presence of a reducing agent. While direct reductive amination on a pre-formed benz[a]anthracene ketone is a plausible route to this compound, the broader principles are well-established in the synthesis of various benzo-fused heterocyclic amines.

For instance, the synthesis of benzo-fused azepines, a seven-membered azaheterocycle, often utilizes intramolecular reductive amination as a key step. u-szeged.hu Similarly, a deprotection and double-reductive amination sequence has been employed to produce 4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazines. organic-chemistry.org A highly efficient one-pot method for synthesizing 2-substituted N-H, N-alkyl, and N-aryl benzimidazoles involves the reduction of o-nitroanilines in the presence of various aldehydes using sodium dithionite (B78146) (Na₂S₂O₄). organic-chemistry.org Another approach involves the synthesis of primary amines of dibenzothiophene (B1670422) and dibenzofuran, which starts with the formation of a nitroarene followed by reduction using a Raney nickel catalyst. nih.govacs.org These examples, while not directly yielding this compound, demonstrate the utility of reductive amination and related reduction of nitroarenes in the synthesis of amines on complex aromatic frameworks.

A direct method for the amination of benzo-fused heteroaromatic compounds has been achieved through a copper(I)-catalyzed Ullmann C-N coupling reaction, using aqueous ammonia (B1221849) as the nitrogen source. nih.gov This approach avoids the multi-step processes often required in other methods. nih.gov

Metal-Catalyzed C-H Activation and Bis-Cyclization Routes to Substituted Benz[a]anthracene Derivatives

Modern synthetic organic chemistry has seen a surge in the use of transition metal catalysis for the construction of complex molecular architectures. researchgate.net These methods offer high efficiency and regioselectivity. beilstein-journals.orgbeilstein-journals.org Palladium-catalyzed reactions, in particular, have proven to be powerful tools for the synthesis of benz[a]anthracene derivatives. beilstein-journals.orgnih.gov

One notable example is the palladium-catalyzed tandem C-H activation/bis-cyclization reaction of propargylic carbonates with terminal alkynes. researchgate.netbeilstein-journals.orgbeilstein-journals.orgnih.gov This method provides an efficient and highly regioselective route to substituted tetracyclic benz[a]anthracene frameworks. beilstein-journals.orgbeilstein-journals.org The reaction proceeds in moderate to good yields, with electron-deficient aryl alkynes and secondary carbonates with electron-rich arene substituents providing the best results. beilstein-journals.orgbeilstein-journals.org

Ruthenium catalysts have also been employed for the regioselective C-H arylation of aromatic ketones, which can be a stepping stone to more complex structures like dibenzo[a,h]anthracenes. beilstein-journals.orgbeilstein-journals.org Gold-catalyzed cyclization of o-alkynyldiarylmethanes represents another concise method for synthesizing substituted anthracenes. beilstein-journals.org These metal-catalyzed reactions provide versatile pathways to the core benz[a]anthracene structure, which can then be further functionalized to introduce an amine group.

Table 1: Examples of Metal-Catalyzed Synthesis of Benz[a]anthracene Derivatives

Catalyst System Reactants Product Type Yield Range Reference
Pd(OAc)₂ / PPh₃ Propargylic carbonates, Terminal alkynes Substituted tetracyclic benz[a]anthracenes 40-87% beilstein-journals.orgbeilstein-journals.orgnih.gov
Ruthenium catalyst Acetophenone derivatives, 1,4-Benzenediboronates p-Terphenyl derivatives (precursors to dibenzo[a,h]anthracenes) Not specified beilstein-journals.orgbeilstein-journals.org

Bradsher-Type Cyclodehydration and Other Annulation Reactions for Benz[a]anthracene Frameworks

The Bradsher reaction is a classic acid-catalyzed aromatic electrophilic substitution reaction used to synthesize polycyclic aromatic hydrocarbons, including anthracenes and phenanthrenes. beilstein-journals.orgbeilstein-journals.org This reaction, along with other annulation strategies, provides a foundational approach to constructing the benz[a]anthracene skeleton.

A conventional Bradsher-type cyclodehydration of 2-arylmethyl benzaldehydes mediated by boron trifluoride etherate (BF₃·OEt₂) in dichloromethane (B109758) at room temperature yields polycyclic aromatic and heteroaromatic compounds. scilit.com An alternative and often higher-yielding method involves the triflic acid-mediated cyclization of 2-arylmethylbenzoic acids, followed by a reductive dehydration step. scilit.com

Furthermore, an indium-catalyzed reductive-dehydration intramolecular cycloaromatization, which is considered a Bradsher-type reaction, has been successfully used to prepare substituted anthracenes from 2-benzylic aromatic aldehydes and ketones in excellent yields. beilstein-journals.orgbeilstein-journals.org These methods highlight the enduring utility of cyclodehydration and annulation reactions in the synthesis of complex aromatic systems like benz[a]anthracene.

Synthesis of Benzanthrone (B145504) α-Aminophosphonates and Related Aromatic Amines

The Kabachnik-Fields reaction is a three-component reaction between a primary or secondary amine, a carbonyl compound (aldehyde or ketone), and a dialkyl phosphite (B83602) to form an α-aminophosphonate. This reaction has been effectively utilized for the synthesis of α-aminophosphonates derived from aromatic amines, including those based on the benzanthrone structure. mdpi.com

The synthesis of novel benzanthrone α-aminophosphonates has been accomplished through a one-pot, solvent-free Kabachnik-Fields reaction. mdpi.com In this procedure, an aromatic amine reacts with a suitable aromatic aldehyde at an elevated temperature, with dimethylphosphonate serving as both a reactant and the solvent. mdpi.com This approach is advantageous due to the straightforward extraction and purification of the resulting α-aminophosphonates. mdpi.com Yields for these reactions are generally good, averaging around 65%. mdpi.com The chemical structures of these compounds are typically confirmed using spectroscopic methods such as ¹H, ¹³C, and ³¹P-NMR, as well as FTIR and mass spectrometry. mdpi.comresearchgate.net

Functional Derivatization for Enhanced Research Applications

Once the core structure of this compound or its analogues is synthesized, further derivatization can be performed to tailor their properties for specific applications, such as the development of spectroscopic probes.

Strategies for Spectroscopic Probe Development from Aminobenzanthrones

Aminobenzanthrones and their derivatives are known for their interesting photophysical properties, making them valuable scaffolds for the development of fluorescent probes. semanticscholar.org These probes can be used to study biological systems and processes. semanticscholar.org

A key strategy involves the synthesis of α-aminophosphonates from aminobenzanthrones, as described in section 2.1.4. These α-aminophosphonate derivatives exhibit notable solvatochromic behavior, with their fluorescence emission color changing depending on the polarity of the solvent. mdpi.comdntb.gov.ua This property is highly desirable for environmental sensing applications. For example, benzanthrone α-aminophosphonates have been shown to absorb light in the range of 447–498 nm and fluoresce from 516 nm in hexane (B92381) to 636 nm in ethanol. mdpi.com In comparison, anthraquinone (B42736) α-aminophosphonates absorb at around 465–488 nm and fluoresce from 584 nm in benzene (B151609) to 628 nm in ethanol. mdpi.com

The introduction of different substituents onto the benzanthrone core can further modulate the spectroscopic properties. For instance, the addition of an electron-withdrawing nitro group to the benzanthrone core has been found to increase its hyperpolarizability, which is beneficial for applications in optical limiting devices. dntb.gov.ua The reduction of imines derived from 3-aminobenzanthrone (B1253024) to the corresponding amines leads to a more pronounced luminescence. researchgate.net These strategies demonstrate the potential to fine-tune the photophysical properties of benzanthrone derivatives, making them suitable for use as fluorescent probes in various research areas, including confocal laser scanning microscopy for visualizing biological specimens. mdpi.comdntb.gov.ua

Table 2: Spectroscopic Properties of Selected Aminobenzanthrone Derivatives

Compound Type Absorption λmax (nm) Emission λmax (nm) Solvent(s) Reference
Benzanthrone α-aminophosphonates 447-498 516-636 Hexane, Ethanol mdpi.com

Chemical Derivatization Procedures for Trace Analytical Detection of Metabolites

The analysis of metabolites of polycyclic aromatic compounds (PACs), such as benz(a)anthracene (B33201), is of significant interest due to their potential biological activity. However, these metabolites are often polar molecules, which presents challenges for their detection and quantification at trace levels. Direct analysis of these polar compounds can be hindered by issues such as poor volatility for gas chromatography (GC), excessively broadened spectra in certain spectroscopic techniques, and rapid photodegradation. nih.gov Chemical derivatization is a crucial strategy employed to overcome these limitations by converting the metabolites into forms more amenable to analysis. nih.govresearch-solution.com This process can improve the analyte's thermal stability, increase its volatility for GC analysis, or introduce a chromophoric or fluorophoric tag for enhanced detection by high-performance liquid chromatography (HPLC). research-solution.comresearchgate.netchromatographyonline.com

A key challenge in analyzing polar PAC metabolites is their behavior in certain analytical systems. For instance, the isomer-selective detection of polar PACs by laser-excited Shpol'skii spectrometry (LESS) is often limited by spectral broadening and analyte degradation in the n-alkane solvents used. nih.gov To address this, a specific derivatization procedure was developed for the analysis of hydroxy-benz[a]anthracene isomers. This method involves a 10-minute permethylation step to convert the polar hydroxy metabolites into their corresponding methoxy (B1213986) derivatives. nih.gov These methoxy compounds are more stable and exhibit the Shpol'skii effect, allowing for sharp, well-resolved spectral lines. nih.gov This derivatization and extraction procedure enabled the selective detection of a mixture of hydroxy-benz[a]anthracene isomers at low picogram levels in biological matrices such as urine and blood, achieving a detection limit for 1-hydroxybenz[a]anthracene (B1214010) of 0.6 parts per trillion. nih.gov

For more common chromatographic techniques, derivatization is tailored to the specific requirements of the method and the functional groups present on the metabolite, which typically include hydroxyl and amino groups.

Derivatization of Amine Metabolites: The primary amino group, as found in this compound and its potential metabolites, is a common target for derivatization. The goal is often to attach a molecule (a tag) that is highly responsive to a specific detector, such as a fluorescence or UV-Vis detector in HPLC. researchgate.net A wide array of reagents has been developed for this purpose.

o-Phthalaldehyde (OPA): OPA is a classic and widely used reagent that reacts with primary amines in the presence of a thiol to form highly fluorescent isoindole derivatives, which can be readily detected by HPLC with fluorescence. researchgate.netchromatographyonline.comlibretexts.org

9-Fluorenylmethylchloroformate (FMOC-Cl): This reagent is another popular choice for derivatizing amino acids and primary amines, forming stable, fluorescent adducts suitable for HPLC analysis. researchgate.netlibretexts.org

Dansyl Chloride: Dansylation is a well-established technique that improves the ionization properties of compounds for mass spectrometry (MS) and attaches a fluorescent tag for HPLC analysis of amines, phenols, and carbonyls. chromatographyonline.com

Nitrobenzooxadiazole Reagents: Compounds like 7-fluoro-4-nitrobenzo-2-oxa-1,3-diazole (NBD-F) are effective chromophoric derivatization reagents for amines and amino acids in HPLC. researchgate.net

ATTO-TAG™ Reagents: For ultra-sensitive detection, reagents such as ATTO-TAG™ CBQCA (3-(4-carboxybenzoyl)quinoline-2-carboxaldehyde) and FQ (3-(2-furoyl)quinoline-2-carboxaldehyde) react with primary amines to form intensely fluorescent conjugates. thermofisher.com These reagents allow for detection in the attomole (10⁻¹⁸ moles) range, particularly when coupled with capillary zone electrophoresis (CZE). thermofisher.com

The following table summarizes common derivatization reagents for amine functional groups.

Table 1: Derivatization Reagents for Amine Metabolites

Reagent Name Abbreviation Target Functional Group Primary Analytical Technique
o-Phthalaldehyde OPA Primary Amines HPLC-Fluorescence
9-Fluorenylmethylchloroformate FMOC-Cl Primary Amines HPLC-Fluorescence
5-Dimethylaminonaphthalene-1-sulfonyl chloride Dansyl Chloride Primary Amines, Phenols HPLC-Fluorescence, LC-MS
7-Fluoro-4-nitrobenzo-2-oxa-1,3-diazole NBD-F Primary Amines HPLC-UV/Fluorescence

CZE-LIF: Capillary Zone Electrophoresis with Laser-Induced Fluorescence

Derivatization of Hydroxylated Metabolites: Hydroxylated polycyclic aromatic hydrocarbons (OH-PAHs) are common metabolites of compounds like benz(a)anthracene. Derivatization of the hydroxyl group is often necessary to improve analysis by gas chromatography, where volatility and thermal stability are paramount.

Silylation: This is a common derivatization technique for GC analysis that involves replacing the active hydrogen of a hydroxyl group with a trimethylsilyl (B98337) (TMS) or tert-butyldimethylsilyl (TBDMS) group. research-solution.comchromatographyonline.com The reagent N-(tert-Butyldimethylsilyl)-N-methyltrifluoroacetamide (MTBSTFA) has been shown to be effective for derivatizing various OH-PAHs, enhancing their sensitivity for GC-MS analysis. chromatographyonline.com The resulting silylated derivatives are more volatile and less polar than the parent compounds. research-solution.com

Acylation: This method involves reaction with reagents like acetic anhydride (B1165640) or trifluoroacetic anhydride to form ester derivatives. libretexts.org Acylated derivatives are generally more stable than their silylated counterparts. libretexts.org

Alkylation/Etherification: As demonstrated in the derivatization for LESS analysis, converting hydroxyl groups to their corresponding ethers (e.g., methoxy compounds) is an effective strategy. nih.gov This can be achieved using reagents such as methyl iodide or diazomethane, although the latter is hazardous. This approach renders the metabolites more stable and suitable for both spectroscopic and chromatographic analysis.

The following table summarizes derivatization reagents for hydroxyl functional groups.

Table 2: Derivatization Reagents for Hydroxylated Metabolites

Reagent Name Abbreviation Reaction Type Primary Analytical Technique
N-(tert-Butyldimethylsilyl)-N-methyltrifluoroacetamide MTBSTFA Silylation GC-MS
Trifluoroacetic anhydride TFAA Acylation GC-MS

These derivatization procedures are essential for the robust and sensitive quantification of benz(a)anthracene metabolites in complex biological and environmental samples, enabling a better understanding of exposure and metabolic pathways.

Molecular Mechanisms of Metabolic Activation of Benz a Anthracene Amino Derivatives

Enzymatic Biotransformation Pathways

The biotransformation of benz(a)anthracen-8-amine involves a complex interplay of various enzymatic pathways. These pathways include oxidation, reduction, and hydrolysis reactions, which are catalyzed by a range of enzymes primarily located in the liver but also present in other tissues.

Cytochrome P450 (CYP) enzymes, a superfamily of heme-containing monooxygenases, are central to the metabolic activation of polycyclic aromatic hydrocarbons (PAHs) and aromatic amines. nih.govresearchgate.net For benz[a]anthracene amino derivatives, CYP enzymes catalyze two principal types of reactions: N-oxidation of the amino group and epoxidation of the aromatic ring system.

N-oxidation, or N-hydroxylation, of the exocyclic amino group is a critical initial step in the activation of many aromatic amines. longdom.orgnih.gov This reaction, primarily catalyzed by enzymes such as CYP1A2, converts the amino group to a hydroxylamine. louisville.edu This N-hydroxy metabolite is a proximate carcinogen, meaning it is one step closer to becoming the ultimate reactive species.

Concurrently, CYP enzymes, particularly CYP1A1 and CYP1B1, are responsible for the epoxidation of the benz[a]anthracene ring. nih.govresearchgate.netoup.com This process involves the formation of arene oxides at various positions on the polycyclic core. These epoxides can then be hydrolyzed by microsomal epoxide hydrolase to form dihydrodiols. researchgate.net Subsequent epoxidation of these dihydrodiols by CYP enzymes leads to the formation of diol-epoxides, which are potent ultimate carcinogens. nih.govresearchgate.net The expression of CYP1A1 and CYP1B1 can be induced by PAHs themselves through the aryl hydrocarbon receptor (AhR), potentially increasing the rate of metabolic activation. scielo.org.mxscielo.org.mx

While the primary focus is often on the amino derivatives, it's important to understand the metabolic pathways of related nitro-PAHs, as they can be reduced to the corresponding aromatic amines in vivo. The reduction of a nitro group to an amino group proceeds through nitroso and hydroxylamino intermediates. nih.gov This reductive metabolism can be carried out by various enzymes, including NADPH:cytochrome P450 reductase. nih.gov

This pathway is particularly relevant in environments with low oxygen, such as the intestinal tract, where anaerobic bacteria can efficiently reduce nitro-PAHs to their amino counterparts. tandfonline.com Once formed, these amino derivatives, such as this compound, can then undergo the activation pathways described above. The process involves a six-electron reduction, and the enzymes involved often "hijack" electrons to donate to the nitro group. nih.gov The resulting hydroxylamino intermediate can be further activated through conjugation reactions. nih.gov

In addition to CYP enzymes, other enzyme families contribute to the metabolic activation of benz[a]anthracene derivatives.

Aldo-keto reductases (AKRs) are a superfamily of NAD(P)(H)-dependent oxidoreductases that play a significant role in the metabolism of PAHs. frontiersin.orgnih.gov AKRs catalyze the oxidation of PAH trans-dihydrodiols (formed by CYP and epoxide hydrolase) to produce electrophilic and redox-active PAH o-quinones. frontiersin.orgaacrjournals.org This represents an alternative pathway to the formation of diol-epoxides. aacrjournals.org These o-quinones are reactive species that can cause oxidative DNA damage through the generation of reactive oxygen species (ROS) via futile redox cycling. frontiersin.orgnih.gov Several human AKR isoforms, including AKR1A1 and AKR1C1-AKR1C4, are involved in this process. nih.gov

Peroxidases , such as those involved in prostaglandin (B15479496) H synthase activity, can also contribute to the metabolic activation of PAHs. nih.gov These enzymes can catalyze the co-oxidation of PAHs during the metabolism of arachidonic acid. acs.org For instance, manganese peroxidase, an extracellular enzyme from certain fungi, has been shown to oxidize and even mineralize benz[a]anthracene, often enhanced by the presence of mediators like glutathione (B108866). oup.com This pathway can generate radical cations, another class of reactive intermediates. nih.gov

Formation of Reactive Electrophilic Metabolites

The enzymatic transformations described above ultimately lead to the formation of highly reactive electrophilic metabolites. These are the species that directly interact with cellular nucleophiles like DNA, RNA, and proteins, causing the damage that can lead to mutations and cancer.

The N-hydroxyarylamines formed through CYP-mediated N-oxidation are key intermediates. nih.gov These metabolites can undergo further activation through esterification, for example, by N-acetyltransferases (NATs) or sulfotransferases (SULTs), to form N-acetoxy or N-sulfonyloxy esters. nih.govlouisville.edu These esters are unstable and can undergo heterolytic cleavage of the N-O bond to generate a highly reactive and short-lived electrophile known as an arylnitrenium ion . longdom.orgnih.govresearchgate.netimrpress.comnih.gov

The arylnitrenium ion is a potent electrophile that readily reacts with nucleophilic sites in DNA, particularly the C8 and N2 positions of guanine (B1146940) and the N6 position of adenine (B156593), to form stable DNA adducts. researchgate.netnih.gov The formation of these adducts is considered a critical initiating event in the carcinogenesis of aromatic amines. researchgate.net

Bay-region diol-epoxides are formed when the epoxide ring is located in the sterically hindered angular "bay region" of the PAH molecule. acs.org For benz[a]anthracene, this corresponds to the anti-BA-3,4-diol-1,2-oxide. nih.gov These bay-region diol-epoxides are particularly potent mutagens and carcinogens because the resulting carbocations formed upon epoxide ring-opening are highly stabilized. acs.orgnih.gov This stability allows them to have a longer lifetime in the cell, increasing the probability of reacting with DNA. imrpress.com Studies have shown that bay-region diol-epoxides are significantly more tumorigenic than other isomers. scielo.org.mxacs.org

Both bay-region and non-bay-region diol-epoxides react with DNA, primarily at the N2 position of guanine, to form covalent adducts. nih.gov

Data Tables

Table 1: Key Enzymes in this compound Metabolism

Enzyme FamilySpecific EnzymesRole in MetabolismReactive Metabolite Formed
Cytochrome P450CYP1A1, CYP1B1Epoxidation of the aromatic coreArene oxides, Diol-epoxides
Cytochrome P450CYP1A2N-oxidation of the amino groupN-hydroxyarylamine
NitroreductasesNADPH:P450 ReductaseReduction of nitro groups to aminesArylamines (from nitro-PAHs)
Aldo-Keto ReductasesAKR1A1, AKR1C1-C4Oxidation of trans-dihydrodiolso-Quinones, ROS
PeroxidasesProstaglandin H SynthaseCo-oxidation of PAHsRadical cations
TransferasesNATs, SULTsEsterification of N-hydroxyarylaminesN-acetoxy/N-sulfonyloxy esters

Table 2: Major Reactive Metabolites and their Precursors

Reactive MetabolitePrecursor Compound(s)Key Enzymatic Step(s)
Arylnitrenium ionThis compoundN-oxidation (CYP1A2), Esterification (NATs, SULTs)
Bay-region diol-epoxideBenz[a]anthraceneEpoxidation (CYP1A1/1B1), Hydrolysis (EH), Epoxidation (CYP1A1/1B1)
Non-bay-region diol-epoxideBenz[a]anthraceneEpoxidation (CYP1A1/1B1), Hydrolysis (EH), Epoxidation (CYP1A1/1B1)
o-QuinoneBenz[a]anthracene-trans-dihydrodiolOxidation (AKRs)

Mechanistic Studies on Molecular Interactions with Biological Macromolecules

DNA Adduct Formation and Structural Elucidation

A primary mechanism by which polycyclic aromatic hydrocarbons (PAHs) like benz[a]anthracene exert their genotoxic effects is through the formation of covalent DNA adducts. This process involves metabolic activation of the parent compound into reactive electrophilic intermediates that can bind to nucleophilic sites on DNA, leading to structural distortions, mutations, and potentially the initiation of carcinogenesis. ptbioch.edu.pl

The metabolic activation of benz[a]anthracene derivatives typically proceeds via cytochrome P450 enzymes to form dihydrodiol epoxides. ptbioch.edu.pl These electrophilic epoxides are highly reactive towards the nucleophilic centers within the DNA structure. The primary targets for this covalent binding are the exocyclic amino groups of purine (B94841) bases, specifically the N² position of deoxyguanosine (dG) and the N⁶ position of deoxyadenosine (B7792050) (dA). psu.educarnegiescience.edu

While the exocyclic amino groups are the most frequent sites of adduction for polycyclic aralkylating agents, minor adducts have also been identified at other locations. psu.edu In some cases, reactions can occur at the N-7 position of guanine (B1146940) residues. psu.edu The N-7 position of guanine is considered one of the most nucleophilic sites in DNA, though it is more commonly a target for smaller alkylating agents. wikipedia.org For aromatic amines, a related class of carcinogens, studies have shown that adducts can form at the C-8 position of guanine, sometimes proceeding through an initial, unstable intermediate at the N-7 position. nih.gov The formation of these adducts creates a stable, covalent linkage between the carcinogen and the DNA backbone, which, if not repaired, can disrupt normal cellular processes like DNA replication and transcription. nih.gov

The precise location and nature of DNA adducts are not random, but are governed by several factors including the structure of the PAH, its stereochemistry, and the local DNA sequence.

Site Selectivity and Stereochemistry: The structure of the parent PAH influences which DNA base is targeted. For many planar PAHs, the guanine amino group is the almost exclusive site of reaction. ptbioch.edu.pl However, for non-planar PAHs, such as the derivative 7,12-dimethylbenz[a]anthracene (B13559), a comparable extent of reaction occurs with both adenine (B156593) and guanine residues. ptbioch.edu.pl The stereochemistry of the reactive diol epoxide is also critical. These epoxides exist as different stereoisomers, and their reaction with the exocyclic amino groups of guanine or adenine can proceed via either trans or cis addition relative to the epoxide ring, resulting in adducts with distinct three-dimensional conformations. researchgate.net

DNA Sequence Context: The nucleotide sequence flanking the target base significantly influences the frequency and distribution of adduct formation. Certain sequences act as "hotspots" for adduction and subsequent mutation. For example, metabolites of benz[a]anthracene, such as benz[a]anthracene-trans-3,4-dihydrodiol and benz[a]anthracene-1,2-dihydrodiol, have been shown to induce lesions, particularly at guanine residues, within the 5'-ACG-3' sequence. nih.govnih.gov This specific sequence is notable as it is complementary to a mutational hotspot in the human p53 tumor suppressor gene (codon 273). nih.govnih.gov Similarly, adducts from other PAHs are known to form preferentially in specific sequence contexts, which can lead to characteristic mutational signatures, such as G-to-T transversions. carnegiescience.edu

FactorInfluence on Adduct FormationKey Findings
PAH Structure Determines target base preference (Guanine vs. Adenine).Planar PAHs favor guanine; non-planar derivatives (e.g., 7,12-dimethylbenz[a]anthracene) react with both guanine and adenine. ptbioch.edu.pl
Stereochemistry Dictates the 3D conformation of the adduct.Diol epoxides react via cis or trans addition to the exocyclic amino groups of purines. researchgate.net
DNA Sequence Creates "hotspots" for adduct formation and mutation.Benz[a]anthracene metabolites target guanine in the 5'-ACG-3' sequence, a hotspot in the p53 gene. nih.govnih.gov

In addition to metabolic activation, benz[a]anthracene derivatives can be activated by light, particularly ultraviolet A (UVA) radiation, to form DNA adducts through a distinct mechanism. nih.govmdpi.comresearchgate.net This photo-activation pathway is a source of genotoxicity independent of cellular metabolism. nih.govmdpi.com

Upon exposure to light, compounds like 7,12-dimethylbenz[a]anthracene (DMBA) are converted into a variety of photoproducts, including benz[a]anthracene-7,12-dione and various hydroxymethyl derivatives. nih.govresearchgate.net These photo-oxidized products are the reactive species that covalently bind to DNA. nih.gov Studies using ³²P-postlabeling techniques have confirmed that photo-irradiation of DMBA in the presence of DNA results in the formation of multiple, distinct DNA adducts. nih.govresearchgate.net The profile of these light-induced adducts is different from that of adducts formed through microsomal metabolism, indicating that two separate activation pathways contribute to the genotoxicity of the compound. nih.govmdpi.comnih.gov

Beyond direct covalent adduction, metabolites of benz[a]anthracene can inflict DNA damage indirectly by inducing oxidative stress. This process involves the generation of reactive oxygen species (ROS) that can oxidize DNA bases, leading to mutagenic lesions. nih.govimrpress.com

The primary metabolites involved in this pathway are benz[a]anthracene-o-quinones, such as benz[a]anthracene-3,4-dione. nih.govacs.org These quinones can undergo a process called redox cycling, where they are repeatedly reduced by cellular enzymes (like cytochrome P450 reductase) and then re-oxidized, transferring electrons to molecular oxygen. nih.gov This cycle generates a continuous stream of ROS, including superoxide (B77818) anion radicals (O₂⁻) and hydrogen peroxide (H₂O₂). imrpress.comnih.goviarc.fr

In the presence of metal ions like copper (Cu(II)), these ROS can lead to the formation of highly reactive hydroxyl radicals or other species capable of damaging DNA. nih.govnih.govimrpress.com A major product of this oxidative damage is 8-oxo-7,8-dihydro-2'-deoxyguanosine (8-oxo-dG), a well-established biomarker of oxidative stress and a mutagenic lesion that can cause G-to-T transversions if not repaired. nih.govnih.govacs.org Interestingly, some dihydrodiol metabolites of benz[a]anthracene can also cause oxidative damage non-enzymatically through a copper-mediated autoxidation process that is enhanced by the presence of NADH. nih.gov The generation of ROS by benz[a]anthracene and its derivatives has been linked to cytotoxic and neurotoxic effects in cellular models. nih.govnih.gov

MechanismReactive SpeciesResulting DNA Damage
Redox Cycling Benz[a]anthracene-o-quinones (e.g., BA-3,4-dione)Generation of ROS (O₂⁻, H₂O₂) leading to oxidative lesions like 8-oxo-dG. nih.govacs.org
Autoxidation Benz[a]anthracene dihydrodiols, Cu(II), NADHNon-enzymatic generation of ROS and subsequent oxidative DNA damage. nih.gov
Photo-oxidation Excited state PAHs, singlet oxygenDNA strand breakage, oxidation of guanine. mdpi.comnih.gov

Interactions with Key Regulatory Proteins

The toxicity of benz[a]anthracene is not solely due to direct DNA damage but is also mediated by its interaction with cellular receptors that regulate gene expression. The Aryl Hydrocarbon Receptor (AhR) is a key protein in this process.

Benz[a]anthracene and its derivatives are well-established ligands for the Aryl Hydrocarbon Receptor (AhR), a ligand-activated transcription factor that plays a central role in sensing and responding to foreign chemicals. scielo.org.mxoup.comscielo.org.mx When benz[a]anthracene or an alkylated analog enters a cell, it binds to the AhR, which is located in the cytoplasm in a complex with other proteins. scielo.org.mx This binding event causes a conformational change, leading to the dissociation of the complex and the translocation of the ligand-bound AhR into the nucleus. scielo.org.mxscielo.org.mx

Inside the nucleus, the AhR dimerizes with the Aryl Hydrocarbon Receptor Nuclear Translocator (ARNT) protein. This AhR-ARNT complex then binds to specific DNA sequences known as Dioxin Response Elements (DREs) in the promoter regions of target genes. scielo.org.mx This binding initiates the transcription of a battery of genes, most notably those encoding for Phase I and Phase II drug-metabolizing enzymes, such as cytochrome P450 isoforms CYP1A1, CYP1A2, and CYP1B1. scielo.org.mxscielo.org.mxnih.gov

The potency with which benz[a]anthracene analogs activate the AhR is highly dependent on the position of alkyl (e.g., methyl) substituents on the aromatic ring structure. oup.comnih.govoup.com Studies have shown that methylated derivatives of benz[a]anthracene can be significantly more potent activators of the AhR than the parent compound. usask.caresearchgate.net This differential potency, which varies across species, highlights that alkylation is a critical determinant of the biological activity of these compounds. oup.comnih.gov Molecular docking studies have further explored these interactions, correlating the binding affinity of different PAHs with their ability to activate the AhR signaling pathway. researchgate.net

CompoundRelative AhR Activation PotencyObservation
Benz[a]anthracene (BAA) BaselineActivates AhR in a concentration-dependent manner. oup.com
4-Methylbenz[a]anthracene (4-MBAA) VariablePotency is position-dependent and varies across different species. oup.com
8-Methylbenz[a]anthracene (8-MBAA) VariablePotency is position-dependent and varies across different species. oup.com
7,12-Dimethylbenz[a]anthracene (7,12-DMBAA) Generally HigherOften shows greater potency for AhR activation compared to the parent BAA. oup.comusask.ca

Modulation of Enzyme Activities (e.g., Cholinesterases, Monoaminergic Enzymes, Antioxidant Enzymes) by Benz[a]anthracene and Related PAHs

The interaction of benz[a]anthracene and similar PAHs with various enzymes can lead to significant modulation of their activities, impacting crucial physiological pathways such as neurotransmission and cellular defense against oxidative stress.

Cholinesterases: Studies on mouse hippocampal neuronal cells (HT-22) have demonstrated that exposure to benz[a]anthracene (BEN) results in a rapid and significant reduction in acetylcholinesterase (AChE) activity. nih.govresearchgate.net This inhibitory effect on AChE, an enzyme critical for breaking down the neurotransmitter acetylcholine, disrupts cholinergic transmission. nih.govresearchgate.net The mechanism of AChE inhibition by benz[a]anthracene is not fully elucidated but may be similar to that of organophosphate pesticides. nih.gov The inhibition is concentration-dependent, with the lowest AChE activity observed at higher concentrations of benz[a]anthracene. nih.gov This disruption of the cholinergic system is a key aspect of the neurotoxicity associated with this class of compounds. nih.govresearchgate.net

Monoaminergic Enzymes: Monoamine oxidase (MAO), an enzyme responsible for the degradation of monoamine neurotransmitters like dopamine (B1211576) and serotonin, is also a target of benz[a]anthracene. rsc.orgresearchgate.net Research has shown that treatment of neuronal cells with benz[a]anthracene significantly reduces MAO activity. nih.govresearchgate.net This inhibition can disrupt monoaminergic transmission, which is implicated in the regulation of mood and motor control. nih.gov The reduction in MAO activity can lead to an accumulation of neurotransmitters, a mechanism that is also a feature of some antidepressant medications. researchgate.net Furthermore, other related compounds, such as naphthoquinone and anthraquinone (B42736) derivatives, have been identified as potent inhibitors of MAO B. acs.org

Antioxidant Enzymes: Benz[a]anthracene and its derivatives exert a considerable influence on the cellular antioxidant defense system. Exposure of neuronal cells to benz[a]anthracene leads to a significant decrease in the activity of key antioxidant enzymes, including catalase (CAT) and glutathione-S-transferase (GST). nih.govresearchgate.net Concurrently, levels of reduced glutathione (B108866) (GSH), a critical non-enzymatic antioxidant, are also depleted. nih.govresearchgate.net This reduction in antioxidant capacity can lead to an increase in reactive oxygen species (ROS) and subsequent oxidative stress, a state linked to cellular damage. nih.govnih.gov

Conversely, in some contexts, such as in neoplastic murine keratinocytes induced by 7,12-dimethylbenz[a]anthracene (a related PAH), the activities of antioxidant enzymes like Cu,Zn-superoxide dismutase (SOD), catalase, and glutathione transferase were found to be significantly elevated. nih.govepa.gov This suggests that the cellular response to these compounds can be complex and context-dependent, potentially representing an adaptive mechanism in initiated cells to protect against oxidative stress. nih.gov

Table 1: Effect of Benz[a]anthracene (BEN) on Enzyme Activities in HT-22 Neuronal Cells
Enzyme/MoleculeObserved EffectAssociated PathwayReference
Acetylcholinesterase (AChE)Reduced ActivityCholinergic Transmission nih.govresearchgate.net
Monoamine Oxidase (MAO)Reduced ActivityMonoaminergic Transmission nih.govresearchgate.net
Catalase (CAT)Reduced ActivityAntioxidant Defense nih.govresearchgate.net
Glutathione-S-Transferase (GST)Reduced ActivityAntioxidant Defense/Detoxification nih.govresearchgate.net
Glutathione (GSH)Reduced LevelsAntioxidant Defense nih.govresearchgate.net
Adenosine Deaminase (ADA)Increased ActivityPurinergic Signaling nih.gov

Molecular Recognition and Binding Dynamics (e.g., Intercalation into DNA)

The planar aromatic structure of benz[a]anthracene and its derivatives is a key feature facilitating their interaction with biological macromolecules, most notably DNA. rroij.com The primary mode of non-covalent binding for these molecules to the DNA double helix is intercalation. acs.orgacs.orgresearchgate.net

Molecular recognition between PAHs and DNA is driven by forces such as van der Waals interactions and, in some cases, hydrogen bonds. mdpi.com The process involves the insertion of the planar polycyclic aromatic system between the base pairs of the DNA helix. rroij.com This requires the molecule to have at least two adjacent benzene (B151609) rings. acs.org The large, planar, and hydrophobic nature of the anthryl moiety facilitates its insertion into the relatively nonpolar interior of the DNA helix. rroij.com

Studies on nonreactive metabolite models of benz[a]anthracene have provided insights into the dynamics of this binding. Fluorescence and photoelectron studies have compared the DNA binding of several tetrahydrobenz(a)anthracene isomers. nih.gov These experiments indicate that molecules like 1,2,3,4-tetrahydrobenz(a)anthracene and 8,9,10,11-tetrahydrobenz(a)anthracene (B1218534) bind more strongly to native DNA than 5,6-dihydrobenz(a)anthracene. nih.gov The enhanced binding is attributed to increases in polarizability. nih.gov Furthermore, experiments with denatured DNA suggest that the binding of 1,2,3,4-tetrahydrobenz(a)anthracene involves the greatest degree of intercalation. nih.gov

The intercalation of these compounds can stabilize the DNA helix, as evidenced by an increase in the DNA melting temperature. For instance, in the presence of 1,2-benzanthracene, the melting temperature of DNA increased from 76.2 °C to 82.3 °C. researchgate.net This stabilization is a hallmark of intercalative binding. researchgate.net Such interactions can lead to the formation of DNA adducts, which are implicated in the activation of DNA damage responses, cell cycle arrest, and apoptosis. medchemexpress.com

Table 2: DNA Binding Affinities of Benz(a)anthracene (B33201) Metabolite Models
CompoundAssociation Constant (KA) with Native DNA (M-1)Relative Binding StrengthReference
1,2,3,4-Tetrahydrobenz(a)anthracene1.5 - 2.5 x 103Strong nih.gov
8,9,10,11-Tetrahydrobenz(a)anthracene1.5 - 2.5 x 103Strong nih.gov
5,6-Dihydrobenz(a)anthracene~0.5 x 103Weaker nih.gov

Advanced Computational and Spectroscopic Investigations

Computational Chemistry Approaches

Computational chemistry offers a powerful lens through which to examine the properties of benz[a]anthracene derivatives at the atomic level, providing data that is often difficult or impossible to obtain through experimental means alone.

Quantum chemical calculations, particularly Density Functional Theory (DFT) and Møller-Plesset perturbation theory (MP2), are pivotal in understanding the electronic characteristics that govern the reactivity and biological activity of benz[a]anthracene derivatives. acs.orgnih.gov Studies have employed methods like B3LYP/6-31G* and MP2/6-31G** to investigate structure-reactivity relationships and the stability of carbocations, which are key intermediates in the metabolic activation of these compounds to carcinogenic forms. acs.orgnih.govresearchgate.net

Computational analyses have shown that bay-region carbocations of benz[a]anthracene derivatives can be formed through the O-protonation of 1,2-epoxides in barrierless processes. acs.orgnih.govresearchgate.net This pathway is energetically more favorable than other potential mechanisms such as zwitterion formation or single electron oxidation. acs.orgnih.gov The stability of these carbocations has been determined in both the gas phase and in aqueous solution using solvent models like the Polarizable Continuum Model (PCM). acs.orgnih.gov

The distribution of charge within the carbocation framework is a critical determinant of reactivity. Natural Population Analysis (NPA) has been used to map charge delocalization, revealing that the positive charge is distributed throughout the π-system of the molecule. nih.govresearchgate.net These calculations have been instrumental in understanding the effects of substituents on carbocation stability. For instance, a methyl group in the bay region can cause structural distortions and destabilize the parent epoxide, thereby favoring the ring-opening that leads to carbocation formation. acs.orgnih.gov Conversely, fluorine substitution can have a stabilizing or destabilizing effect depending on its position relative to the charge distribution. acs.orgnih.gov

DFT has also been utilized to correlate the electronic structure of benz[a]anthracene derivatives with their carcinogenic potential, as quantified by indices such as the Iball and Berenblum indices. researchgate.netresearchgate.net These studies have identified specific atomic sites and electronic properties, such as local atomic hardness, that are statistically significant in predicting carcinogenicity. researchgate.netresearchgate.net

Table 1: Computational Methods and Key Findings for Benz[a]anthracene Derivatives

Computational Method Property Investigated Key Findings
DFT (B3LYP/6-31G*) Carbocation Stability Bay-region carbocations are formed via barrierless O-protonation of epoxides. acs.orgnih.gov
MP2/6-31G** Structure-Reactivity Results are consistent with DFT findings on relative reactivities. nih.gov
PCM Solvent Effects Solvent decreases the exothermicity of epoxide ring-opening but does not alter reactivity trends. acs.orgnih.gov
NPA Charge Distribution Positive charge in carbocations is delocalized across the π-system. nih.govresearchgate.net

Molecular dynamics (MD) simulations provide a dynamic view of the interactions between benz[a]anthracene derivatives and biological macromolecules like DNA and proteins. These simulations can elucidate the conformational changes and binding modes that are crucial for understanding the mechanisms of toxicity and carcinogenicity.

MD simulations have been successfully employed to study the interaction of polycyclic aromatic hydrocarbons (PAHs), such as dibenz[a,h]anthracene (B1670416), with models of biological membranes like lung surfactant phospholipid bilayers. nih.govrsc.org These studies reveal how the parent compound and its metabolites orient themselves within the lipid bilayer, with nonpolar molecules like dibenz[a,h]anthracene preferring the hydrocarbon core and more polar metabolites localizing near the polar head groups. nih.govrsc.org This differential localization can affect membrane properties.

In the context of DNA adducts, computational methods are used to explore the structural perturbations caused by the covalent binding of benz[a]anthracene metabolites to DNA bases. jcu.edu For the related compound benzo[a]pyrene, DFT has been used to simulate the formation of guanine (B1146940) adducts and assess their thermodynamic stability. jcu.edu These adducts can cause distortions in the DNA double helix, which can lead to errors during DNA replication and transcription, ultimately resulting in mutations. jcu.edunih.gov Classical MD simulations have been used to study the excited-state dynamics of PAH-DNA adducts in explicit solvent, providing insights into quenching mechanisms that are dependent on the specific orientation of the PAH relative to the nucleobase. chemrxiv.org

The binding of benz[a]anthracene to proteins, such as human serum albumin, has also been investigated. nih.gov While these studies have historically used experimental techniques like fluorometry, modern computational approaches such as molecular docking and MD simulations are now routinely used to predict binding sites and affinities for a wide range of protein-ligand complexes. nih.govmdpi.com These simulations can reveal the specific amino acid residues involved in the interaction and the nature of the intermolecular forces that stabilize the complex.

Computational methods are increasingly used to predict and analyze the photophysical properties of complex organic molecules, including aminobenzanthrone derivatives. These compounds often exhibit interesting fluorescence and solvatochromic properties, which are highly dependent on their electronic structure and the surrounding solvent environment.

Aminobenzanthrones are known to exhibit significant solvatochromic behavior, where their absorption and emission spectra shift in response to the polarity of the solvent. mdpi.comnih.gov This phenomenon is often attributed to intramolecular charge transfer (ICT) from an electron-donating group (the amino group) to an electron-withdrawing group (the carbonyl groups) upon photoexcitation. mdpi.comnih.gov The fluorescence of these compounds can range from green in nonpolar solvents to red in polar solvents. mdpi.com

Quantum chemical calculations can model these effects. Time-dependent density functional theory (TD-DFT) is a common method used to calculate excited state energies and oscillator strengths, which can then be correlated with experimental absorption and fluorescence spectra. rsc.org By performing these calculations in the presence of a solvent model, it is possible to predict the solvatochromic shifts and understand the nature of the electronic transitions involved.

The fluorescence quantum yield, a measure of the efficiency of the fluorescence process, is also influenced by the solvent. In polar solvents, a phenomenon known as twisted intramolecular charge transfer (TICT) can occur, leading to a non-radiative decay pathway and a decrease in fluorescence quantum yield. nih.gov Computational studies can help to elucidate the potential energy surfaces of the excited states and identify the geometries that lead to such quenching pathways.

Table 2: Photophysical Properties of a Representative Aminobenzanthrone Derivative in Various Solvents

Solvent Absorption Max (nm) Emission Max (nm) Stokes Shift (cm⁻¹)
Hexane (B92381) 508 - -
Benzene (B151609) 584 - -
Chloroform - - -
Ethyl Acetate - - -
Acetone - - -
DMF - - -
DMSO - - -
Ethanol 628-636 - -

Data derived from studies on various aminobenzanthrone derivatives. mdpi.comnih.gov Specific values are illustrative and depend on the exact molecular structure.

Spectroscopic Characterization Techniques

Spectroscopic techniques are fundamental for the structural confirmation and analysis of benz[a]anthracen-8-amine and related compounds. These methods provide detailed information about the molecular framework and functional groups.

In the synthesis of derivatives, NMR is used to confirm the structure of intermediates and the final product. mdpi.com Characteristic chemical shifts and coupling patterns of aromatic protons in the ¹H NMR spectrum can confirm the integrity of the benz[a]anthracene core and the position of substituents. mdpi.comresearchgate.net ¹³C NMR spectroscopy provides information on the carbon skeleton, with distinct signals for carbonyl carbons and the aromatic carbons of the fused ring system. mdpi.com

NMR is also a powerful tool for studying the structure of DNA adducts. Two-dimensional NMR techniques have been used to determine the conformation of adducts formed between PAH metabolites and DNA nucleosides, revealing whether the PAH moiety is intercalated between base pairs or resides in one of the DNA grooves. nih.gov Furthermore, computational methods can be used to predict NMR chemical shifts (e.g., using the GIAO method), which can then be compared to experimental data to validate proposed structures and charge delocalization models. nih.gov

Vibrational spectroscopy, including Fourier Transform Infrared (FTIR) and Raman spectroscopy, provides a molecular fingerprint based on the vibrational modes of a molecule. mdpi.comnih.gov These techniques are highly sensitive to changes in chemical structure and bonding.

FTIR and Raman spectra of benz[a]anthracene derivatives exhibit characteristic bands corresponding to the stretching and bending vibrations of C-H, C=C, C=O, and C-N bonds. mdpi.comesisresearch.org For example, the presence of an amino group in Benz[a]anthracen-8-amine would be confirmed by characteristic N-H stretching vibrations in the FTIR spectrum. Similarly, carbonyl stretching vibrations are readily identifiable for derivatives containing quinone or ketone functionalities. mdpi.com

These techniques are complementary; some vibrational modes that are weak in the IR spectrum may be strong in the Raman spectrum, and vice versa. nih.gov Theoretical calculations using DFT can be used to compute the vibrational frequencies and intensities, which aids in the assignment of experimental spectra. esisresearch.orgmdpi.com Comparisons between experimental and theoretical spectra can provide a high level of confidence in the structural assignment. researchgate.net Vibrational spectroscopy is also valuable for studying intermolecular interactions, such as hydrogen bonding, and for detecting structural changes that may occur upon binding to macromolecules.

UV-Visible Absorption and Fluorescence Spectroscopy for Electronic Transitions, Emission Properties, and Adduct Analysis

The electronic absorption and emission spectra of benz[a]anthracene derivatives are governed by the extensive π-conjugated system of the fused rings. The introduction of an amino group, a powerful auxochrome, is expected to cause a bathochromic (red) shift in the absorption and emission maxima compared to the parent compound, benz[a]anthracene.

Research on closely related compounds, such as 8-Aminobenz[de]anthracen-7-one, demonstrates that the amino group introduces a broad, structureless, longest-wavelength absorption band. rsc.org This band is sensitive to the local chemical environment and disappears upon protonation of the amino group in acidic conditions. rsc.org This behavior is indicative of a charge-transfer character in the electronic transition, involving the lone pair of electrons on the nitrogen atom and the aromatic π-system. While specific maxima for Benz(a)anthracen-8-amine are not widely documented, the typical UV-Visible absorption spectrum for the parent benz[a]anthracene shows characteristic peaks that arise from π→π* transitions. rsc.orglibretexts.org

Fluorescence spectroscopy is a highly sensitive technique for studying PAHs and their derivatives. jascoinc.com The parent compound, benz[a]anthracene, is known to be fluorescent. rsc.org The emission spectrum's shape is generally independent of the excitation wavelength. uci.edu For this compound, the amino substituent is expected to modify the fluorescence quantum yield and the position of the emission bands. These fluorescent properties are crucial for the analysis of its adducts with biological macromolecules like DNA. The formation of a covalent bond alters the electronic system, leading to shifts in the fluorescence spectra that can be used to monitor and quantify adduct formation.

Table 1: Spectroscopic Properties of Benz[a]anthracene and Related Compounds

Compound Technique Wavelength (nm) Observation
Benz[a]anthracene UV-Vis Absorption ~250-400 Multiple peaks from π→π* transitions
Benz[a]anthracene Fluorescence Emission ~380-450 Characteristic emission profile
8-Aminobenz[de]anthracen-7-one UV-Vis Absorption Not specified Broad, structureless long-wavelength band

Mass Spectrometry for Molecular Weight Confirmation and Fragmentation Analysis of Compounds and Metabolites

Mass spectrometry is an indispensable tool for confirming the molecular weight and elucidating the structure of this compound and its metabolites. Based on its chemical formula, C₁₈H₁₃N, the compound has a monoisotopic mass of approximately 243.11 g/mol . nih.gov

In accordance with the "nitrogen rule," the presence of a single nitrogen atom results in an odd nominal molecular weight, a key diagnostic feature in its mass spectrum. whitman.edu For aromatic amines, the molecular ion peak (M⁺) is typically intense and readily observable. whitman.edujove.com The fragmentation pattern provides structural information. Common fragmentation pathways for aromatic amines include:

Loss of a hydrogen atom: A significant [M-1]⁺ peak resulting from the loss of a hydrogen atom from the amine group is expected. whitman.edu

Loss of hydrogen cyanide (HCN): Cleavage of the aromatic ring system can lead to the elimination of a neutral HCN molecule, resulting in an [M-27]⁺ fragment ion. whitman.edu

Metabolites, such as hydroxylated derivatives, would show a corresponding increase in molecular weight (+16 amu for each oxygen atom). Their fragmentation would involve the initial patterns of the parent amine, followed by characteristic losses associated with the new functional groups, such as the loss of CO or CHO from hydroxylated rings.

Table 2: Expected Mass Spectrometry Data for this compound

Property Value/Description Rationale
Molecular Formula C₁₈H₁₃N -
Nominal Molecular Weight 243 amu Sum of atomic masses
Molecular Ion (M⁺) m/z 243 Expected to be an intense peak
Key Fragment 1 m/z 242 [M-H]⁺, loss of H from the amine group
Key Fragment 2 m/z 216 [M-HCN]⁺, loss of hydrogen cyanide from the ring system

Advanced Analytical Methodologies for Trace Analysis and Adduct Detection

Detecting and quantifying this compound, its metabolites, and its DNA adducts in complex matrices requires highly sensitive and selective analytical methods.

High-Performance Liquid Chromatography (HPLC) with Fluorescence Detection for Separation and Quantification of Amine Derivatives and Metabolites

High-Performance Liquid Chromatography (HPLC) is the premier technique for separating complex mixtures of PAHs and their derivatives. cdc.gov When coupled with a fluorescence detector, it provides the high sensitivity and selectivity needed for trace analysis of aromatic amines and their metabolites in biological and environmental samples. nih.govnih.gov

Typically, a reverse-phase HPLC setup with a C18 column is used, where a polar mobile phase (e.g., a mixture of acetonitrile (B52724) and water) elutes the compounds based on their hydrophobicity. rdd.edu.iq Due to its large aromatic system, this compound is a strongly retained, nonpolar compound. Its metabolites, being more polar due to the addition of hydroxyl or other groups, would elute earlier.

To enhance sensitivity, a pre-column derivatization step is often employed. Aromatic amines can be reacted with a fluorescent tagging reagent to form highly fluorescent derivatives. nih.govdoi.orgresearchgate.net This allows for detection at femtomole levels. The native fluorescence of this compound and its metabolites also allows for direct detection, though derivatization significantly lowers the limits of detection.

³²P-Postlabeling and Thin-Layer Chromatography (TLC) for Comprehensive DNA Adduct Profiling

The ³²P-postlabeling assay is an exceptionally sensitive method for detecting and quantifying DNA adducts, capable of detecting as few as one adduct per 10⁹–10¹⁰ nucleotides. nih.govnih.gov This technique is particularly well-suited for studying the genotoxicity of compounds like this compound, which are suspected to form DNA adducts after metabolic activation.

The standard procedure involves four key steps: nih.gov

DNA Digestion: DNA isolated from exposed cells or tissues is enzymatically hydrolyzed to individual deoxynucleoside 3'-monophosphates.

Adduct Enrichment: Normal, unmodified nucleotides are often removed to enrich the adduct fraction.

Radiolabeling: The remaining adducts are radiolabeled at the 5'-hydroxyl group by T4 polynucleotide kinase using [γ-³²P]ATP.

Chromatographic Separation: The ³²P-labeled adducts are separated, typically using multidimensional thin-layer chromatography (TLC) or HPLC. nih.gov

The resulting chromatogram, visualized by autoradiography, provides a comprehensive "fingerprint" of the DNA adducts formed. Studies on the parent compound, benz[a]anthracene, have successfully used this method to investigate its DNA binding, demonstrating the technique's applicability for profiling adducts from its derivatives. nih.gov

Environmental Transformation Mechanisms and Research Significance

Photochemical Degradation Mechanisms of Benz[a]anthracene Chromophore

The extended aromatic system of the benz[a]anthracene molecule allows it to absorb ultraviolet (UV) light, particularly in the UVA range, which initiates a series of photochemical reactions. nih.govmdpi.com This photo-oxidation is a primary degradation pathway for PAHs in aquatic environments and on surfaces exposed to sunlight. nih.govwjpmr.com The photochemical reaction of benz[a]anthracene is similar to that of anthracene (B1667546), as both molecules possess highly reactive positions in their structures—the 7 and 12 positions in benz[a]anthracene. nih.govwjpmr.com Molecular orbital calculations have confirmed that these positions have the highest electron density, making them susceptible to photo-oxidative attack. nih.govwjpmr.com

Upon irradiation with light, the benz[a]anthracene chromophore reacts with molecular oxygen to form an unstable intermediate known as an endoperoxide. nih.govmdpi.comresearchgate.net This reaction is a key step in the photo-oxidation process. researchgate.net The formation of the endoperoxide intermediate is followed by its rearrangement and further oxidation, which leads to the formation of more stable end products, primarily quinones. nih.govwjpmr.comresearchgate.net

Specifically, the photo-oxidation of benz[a]anthracene yields benz[a]anthracene-7,12-dione (also known as benz[a]anthracene-7,12-quinone) as a major, stable photoproduct. researchgate.netunict.it This transformation pathway has been observed in various media, including aqueous solutions. nih.govwjpmr.com In studies involving substituted benz[a]anthracenes, such as 7,12-dimethylbenz[a]anthracene (B13559), irradiation also leads to the formation of the corresponding 7,12-endoperoxide, which subsequently converts to the 7,12-quinone. nih.govwjpmr.com Quinones are generally more stable against further photo-oxidation compared to their parent PAHs. nih.gov

The presence of different substituent groups on the benz[a]anthracene molecule can influence the photochemical reaction. For instance, the irradiation of 7-nitro-benz[a]anthracene in a methanolic solution primarily yields the respective 7,12-BA-quinone. nih.govwjpmr.com However, the presence of a methyl group at the 12-position can prevent this final oxidation step. nih.govwjpmr.com

Table 1: Key Photochemical Transformation Products of Benz[a]anthracene

Parent Compound Key Intermediate Major Stable Product Reference
Benz[a]anthracene Benz[a]anthracene endoperoxide Benz[a]anthracene-7,12-dione nih.gov, wjpmr.com, researchgate.net
7,12-dimethylbenz[a]anthracene 7,12-endoperoxide 7,12-BA-quinone nih.gov, wjpmr.com
7-nitro-benz[a]anthracene Not specified 7,12-BA-quinone nih.gov, wjpmr.com

Biotransformation and Microbial Degradation Pathways in Environmental Matrices

Microbial degradation plays a crucial role in the natural attenuation of PAHs in soil and sediment environments. asm.org While high-molecular-weight PAHs like benz[a]anthracene are more resistant to microbial attack than smaller PAHs, numerous microorganisms have demonstrated the ability to transform and, in some cases, mineralize this compound. pjoes.comnih.gov Bacteria, in particular species of Mycobacterium and Sphingobium, have been extensively studied for their capacity to degrade benz[a]anthracene. nih.govpjoes.comnih.gov

The initial step in the bacterial degradation of benz[a]anthracene typically involves a dioxygenase enzyme, which incorporates two atoms of oxygen into the aromatic ring to form a cis-dihydrodiol. nih.gov Different bacterial strains exhibit distinct regioselectivity, attacking different positions on the benz[a]anthracene molecule.

Beijerinckia sp. B836: This strain was found to oxidize benz[a]anthracene at the 1,2-, 8,9-, or 10,11- positions, producing three different dihydrodiols. pjoes.com

Mycobacterium sp. strain RJGII-135: This bacterium, isolated from a former coal gasification site, was shown to degrade benz[a]anthracene, forming metabolites such as 5,6-BAA-dihydrodiol and 10,11-BAA-dihydrodiol, as well as a ring cleavage product. asm.orgnih.gov

Sphingobium sp. strain KK22: This strain biotransforms benz[a]anthracene through initial oxidation at the 1,2- and/or 3,4-positions and the 8,9- and/or 10,11-positions. researchgate.net This leads to the formation of o-hydroxy-triaromatic acids, which are further metabolized to 1-hydroxy-2-naphthoic acid and 2-hydroxy-3-naphthoic acid, and ultimately to single-ring metabolites. nih.gov

Fungi are also capable of metabolizing benz[a]anthracene. Ligninolytic fungi, such as Irpex lacteus, can transform the parent compound into benz[a]anthracene-7,12-dione. researchgate.net This dione (B5365651) is then further degraded into smaller molecules like 1,2-naphthalenedicarboxylic acid and phthalic acid. researchgate.net The detection of sulfate (B86663) conjugates of dihydroxy compounds in contaminated soil suggests the potential involvement of fungi in benz[a]anthracene biotransformation. acs.org

Table 2: Identified Metabolites from Microbial Degradation of Benz[a]anthracene

Microorganism Initial Products (Dihydrodiols) Ring Fission Products Reference
Beijerinckia sp. B836 cis-1,2-dihydroxy-1,2-dihydrobenz[a]anthracene, 8,9-dihydrodiol, 10,11-dihydrodiol 1-hydroxy-2-anthracene-carboxylic acid, 2-hydroxy-3-phenanthrene-carboxylic acid pjoes.com, asm.org
Mycobacterium sp. RJGII-135 5,6-BAA-dihydrodiol, 10,11-BAA-dihydrodiol A ring cleavage product was isolated nih.gov, asm.org
Sphingobium sp. KK22 Not explicitly identified o-hydroxy-triaromatic acids, 1-hydroxy-2-naphthoic acid, 2-hydroxy-3-naphthoic acid nih.gov, researchgate.net
Irpex lacteus (fungus) Benz[a]anthracene-7,12-dione 1,2-naphthalenedicarboxylic acid, Phthalic acid, 1-tetralone researchgate.net

Underlying Chemical Processes Governing Adsorption and Transport in Environmental Compartments

The transport and bioavailability of benz[a]anthracene in the environment are heavily influenced by its sorption to soil, sediment, and other particulate matter. tpsgc-pwgsc.gc.canih.gov As a hydrophobic compound with very low water solubility, benz[a]anthracene strongly adsorbs to organic matter. tpsgc-pwgsc.gc.caresearchgate.net This sorption process significantly reduces its mobility, slows its degradation rate, and limits its availability to microorganisms. tpsgc-pwgsc.gc.canih.gov

The primary mechanisms governing sorption include:

Absorption in Amorphous Organic Matter: PAHs can partition into the soft, amorphous fraction of soil organic matter. nih.gov This process is often considered a form of absorption.

Adsorption to Carbonaceous Materials: Hard carbonaceous materials like soot and char, which are products of incomplete combustion, have a very high capacity for adsorbing PAHs. nih.gov The association between PAHs and these materials is a key factor controlling their environmental distribution. nih.gov

Hydrophobic Interactions: The tendency of hydrophobic molecules like benz[a]anthracene to escape the aqueous phase drives their association with nonpolar surfaces, such as soil organic matter and microplastics. tandfonline.commdpi.com

π-π Interactions: The aromatic π-electron systems of benz[a]anthracene can interact with similar systems on the surface of adsorbents like certain types of microplastics or organic matter. tandfonline.com

Recent research has highlighted the role of microplastics as significant sorbents and transport vectors for PAHs in both soil and aquatic systems. tandfonline.commdpi.com The adsorption of benz[a]anthracene onto microplastics like polyethylene (B3416737) (PE) and polystyrene (PS) is influenced by factors such as the particle size of the microplastic, pH, and the presence of dissolved organic matter like humic acid. tandfonline.com The process is often spontaneous and can be dominated by a combination of electrostatic, hydrophobic, and π-π interactions. tandfonline.com Once adsorbed, benz[a]anthracene is very slow to desorb, leading to its long-term persistence and the creation of contaminant plumes in soil and waterways. tpsgc-pwgsc.gc.ca

Table 3: Factors Influencing Benz[a]anthracene Adsorption

Adsorbent Influencing Factors Dominant Mechanisms Reference
Soil/Sediment Organic Matter Organic matter content, nature of organic matter (aliphatic vs. aromatic domains) Absorption, Adsorption, Hydrophobic interactions nih.gov, researchgate.net
Soot/Char Co-emission from combustion sources Adsorption nih.gov
Microplastics (PE, PS) Particle size, pH, Ionic strength, Humic acid concentration Electrostatic interaction, π–π interactions, Hydrophobic interaction tandfonline.com

Future Research Directions and Methodological Advancements in Benz a Anthracenamine Studies

Development of Novel Synthetic Routes for Benz[a]anthracenamines with Tailored Properties for Specific Research Applications

Future research is heavily focused on moving beyond classical synthesis methods to create benz[a]anthracenamine derivatives with precisely controlled properties. The goal is to design molecules for specific applications, such as fluorescent probes for bioimaging or compounds with selective DNA binding capabilities. rroij.com This requires innovative synthetic strategies that are efficient, selective, and sustainable. frontiersin.org

Key areas of development include:

Transition Metal Catalysis : The use of transition metals like palladium and rhodium is a significant advancement, enabling complex C-H activation and cross-coupling reactions. frontiersin.orgresearchgate.net These methods allow for the direct functionalization of the anthracene (B1667546) core, bypassing the need for pre-functionalized starting materials. frontiersin.org

Aryne Annulation : Novel strategies utilizing highly reactive aryne intermediates are being developed. caltech.educaltech.edu These methods can create complex polycyclic structures in a single step, offering an efficient route to novel derivatives. caltech.edu

Green Chemistry Approaches : There is an increasing emphasis on developing synthetic methodologies that align with the principles of green chemistry, aiming for more environmentally benign processes. frontiersin.org

One-Pot Synthesis : The development of one-pot reactions, where multiple transformations occur in the same reaction vessel, improves efficiency and reduces waste, which is crucial for producing a library of tailored compounds for research.

Table 1: Emerging Synthetic Strategies for Tailored Benz[a]anthracenamines

Synthetic StrategyDescriptionPotential Application for Benz[a]anthracenamine DerivativesReference
C-H Activation/FunctionalizationDirectly forms new bonds at carbon-hydrogen sites on the aromatic core, catalyzed by transition metals (e.g., Pd, Rh).Introduction of specific functional groups to modulate solubility, reactivity, or spectroscopic properties. frontiersin.org
Aryne-Mediated AnnulationUses highly reactive aryne intermediates to build additional rings onto the benz[a]anthracene scaffold.Construction of highly complex and novel polycyclic amine structures for advanced material or biological studies. caltech.educaltech.edu
Palladium-Catalyzed Cross-CouplingForms carbon-carbon or carbon-heteroatom bonds with high precision, often using palladium complexes with specialized ligands.Precise attachment of probes, targeting moieties, or other functional groups to the benz[a]anthracenamine structure. frontiersin.org
One-Pot Multi-Component ReactionsCombines several starting materials in a single reaction to build a complex product efficiently.Rapid generation of a diverse library of benz[a]anthracenamine derivatives for high-throughput screening.

Integration of Advanced Spectroscopic and Imaging Techniques for Real-Time Molecular Interaction Studies of Amino-PAH Adducts

To truly understand the impact of benz[a]anthracenamines, researchers must observe their interactions with biological macromolecules in real-time. Future advancements will rely on integrating sophisticated spectroscopic techniques that offer high sensitivity and temporal resolution.

Time-Resolved Spectroscopy : Techniques like femtosecond transient absorption spectroscopy and fluorescence up-conversion are critical for observing the earliest events in molecular interactions. unige.chacs.org These methods can track the ultrafast excited-state dynamics of amino-PAHs, revealing how energy is dissipated and which transient species are formed immediately after excitation, which is key to understanding their photochemical reactivity. unige.chacs.orgmdpi.com

Advanced Mass Spectrometry (MS) : The coupling of liquid chromatography with mass spectrometry (LC-MS) is a powerful tool for identifying and quantifying DNA adducts. healtheffects.org Future refinements will improve sensitivity and allow for the characterization of adducts from complex biological samples with greater precision. healtheffects.org

Fluorescence Spectroscopy : Synchronous fluorescence spectroscopy (SFS) and fluorescence line narrowing spectrometry (FLNS) are highly sensitive methods for detecting trace levels of PAH-DNA adducts. nih.gov Future work will likely involve developing new fluorescent benz[a]anthracenamine derivatives that can act as intrinsic probes of their own binding environments.

Table 2: Spectroscopic Techniques for Real-Time Amino-PAH Adduct Studies

TechniquePrincipleApplication in Benz[a]anthracenamine ResearchReference
Transient Absorption SpectroscopyMeasures changes in light absorption of a sample on ultrafast timescales (femtoseconds to nanoseconds) after excitation by a laser pulse.Directly observes the formation and decay of short-lived excited states and reactive intermediates of benz[a]anthracenamines and their adducts. unige.chmdpi.com
Femtosecond Fluorescence Up-ConversionA highly sensitive method to measure very short fluorescence lifetimes, even for compounds considered non-fluorescent.Measures the S1 state lifetimes of amino-PAHs, providing insight into the rates of intersystem crossing and other non-radiative decay pathways. acs.org
LC-MS/MSSeparates compounds by liquid chromatography and identifies them by their mass-to-charge ratio and fragmentation patterns.Identifies and quantifies specific benz[a]anthracenamine-DNA adducts formed in biological systems. healtheffects.orgptbioch.edu.pl
Synchronous Fluorescence Spectroscopy (SFS)Simultaneously scans both the excitation and emission wavelengths with a constant offset, enhancing specificity.Highly sensitive detection of PAH adducts in complex mixtures, such as hydrolyzed DNA from exposed tissues. nih.gov

Application and Refinement of Multi-Omics Approaches (e.g., DNA Adductomics) for Comprehensive Mechanistic Biotransformation Research

The future of mechanistic research lies in a systems biology approach, integrating various "omics" technologies to build a complete picture of how benz[a]anthracenamines are processed in a cell and what the consequences are.

DNA Adductomics : This emerging field uses high-sensitivity mass spectrometry to comprehensively screen for, identify, and quantify all DNA adducts within a cell's genome. ptbioch.edu.placs.org This top-down approach can uncover the full spectrum of DNA damage caused by a compound and its metabolites, moving beyond the analysis of a single, known adduct. acs.orgfrontiersin.org The ability to simultaneously detect multiple PAH-derived DNA adducts can improve exposure assessment and provide mechanistic insights into carcinogenesis. nih.gov

Integrated Multi-Omics : The true power comes from integrating DNA adductomics with other omics data. ahajournals.org For example, transcriptomics (RNA sequencing) can reveal which metabolic enzyme genes are upregulated upon exposure, while proteomics can confirm changes in protein levels. acs.orgnih.gov Metabolomics can identify the specific biotransformation products of the parent benz[a]anthracenamine. researchgate.net Correlating these datasets creates a detailed, systems-level understanding of the entire pathway from exposure to biological effect. ahajournals.orgacs.org

Table 3: Multi-Omics in Benz[a]anthracenamine Research

Omics ApproachInformation ProvidedRelevance to Benz[a]anthracenamine StudiesReference
DNA AdductomicsComprehensive identification and quantification of all DNA adducts in a sample.Reveals the full profile of DNA damage, identifying both expected and unexpected adducts from benz[a]anthracenamine and its metabolites. ptbioch.edu.placs.orgnih.gov
Transcriptomics (RNA-Seq)Measures the expression levels of all genes in a cell.Identifies which genes (e.g., cytochrome P450s, DNA repair enzymes) are turned on or off in response to exposure. ahajournals.orgnih.gov
ProteomicsMeasures the abundance of all proteins in a cell.Confirms that changes in gene expression lead to changes in the levels of functional proteins involved in metabolism and cellular response. acs.orgnih.gov
MetabolomicsMeasures the levels of all small-molecule metabolites.Identifies the specific biotransformation products of benz[a]anthracenamine, mapping its metabolic fate. acs.orgresearchgate.net

Enhancement of Computational Models for Predictive Research on Molecular Reactivity, Excited State Dynamics, and Biological Interactions of Benz[a]anthracene Amino Derivatives

Computational chemistry is an increasingly vital tool for predicting the behavior of molecules, guiding experimental work and providing insights that are difficult to obtain in the lab.

Predicting Reactivity : Quantum mechanical methods like Density Functional Theory (DFT) are used to study the structure-reactivity relationships of benz[a]anthracene derivatives. nih.govacs.org These models can calculate electron distribution, carbocation stability, and the energy barriers for reactions, such as the formation of the reactive epoxides that lead to DNA adducts. nih.govacs.orgnih.gov This allows researchers to predict how adding or modifying functional groups will affect the molecule's carcinogenic potential.

Modeling Biological Interactions : Molecular docking and molecular dynamics simulations can predict how a benz[a]anthracenamine derivative will bind to a biological target, such as the active site of a metabolic enzyme or a specific sequence of DNA. pensoft.netresearchgate.net These models can elucidate the specific interactions, like hydrogen bonds or hydrophobic interactions, that stabilize the complex. researchgate.net

Simulating Excited State Dynamics : Computational models are also being enhanced to predict the behavior of electronically excited molecules. unige.ch This is crucial for understanding the photochemistry and phototoxicity of these compounds, complementing the experimental data from time-resolved spectroscopy.

Table 4: Computational Modeling in Benz[a]anthracenamine Research

Computational MethodPredictive CapabilityApplication to Benz[a]anthracene Amino DerivativesReference
Density Functional Theory (DFT)Predicts electronic structure, molecular orbitals (HOMO/LUMO), charge distribution, and reaction energetics.Assesses how the amino group affects aromaticity and reactivity; predicts the stability of carbocation intermediates crucial for DNA adduct formation. nih.govacs.orgresearchgate.net
Molecular DockingPredicts the preferred orientation and binding affinity of a molecule to a target protein or nucleic acid.Simulates the interaction of benz[a]anthracen-8-amine with DNA or metabolic enzymes like cytochrome P450. pensoft.netresearchgate.net
Molecular Dynamics (MD) SimulationsSimulates the movement and conformational changes of molecules over time.Reveals the dynamic stability of the benz[a]anthracenamine-DNA adduct complex and how it might affect DNA structure and replication.
Time-Dependent DFT (TD-DFT)Calculates the properties of electronically excited states.Predicts absorption and emission spectra and helps interpret data from transient spectroscopy to understand photochemical pathways. unige.ch

Q & A

Basic Research Questions

Q. What are the critical safety protocols for handling Benz(a)Anthracen-8-Amine in laboratory settings?

  • Methodological Answer :

  • Establish a regulated, marked area for handling/storage, and ensure compatibility checks with other chemicals (e.g., avoid oxidizing agents like peroxides or nitrates) .
  • Use engineering controls (e.g., Class I, Type B biological safety hoods) and personal protective equipment (PPE), including nitrile gloves, Tyvek coveralls, and HEPA-filtered vacuums for cleanup .
  • Implement routine airborne concentration monitoring and emergency protocols (e.g., eyewash stations, showers) .

Q. How can researchers characterize the physicochemical properties of this compound?

  • Methodological Answer :

  • Prioritize measurements of molecular weight (243.32 g/mol), vapor pressure (2 mm Hg), and thermal stability (decomposes upon heating, emitting toxic NOx fumes) using mass spectrometry and thermogravimetric analysis .
  • Determine solubility profiles in organic solvents (e.g., toluene derivatives) via HPLC or GC-MS, referencing deuterated analogs for calibration .

Q. What analytical methods are suitable for detecting this compound in environmental or biological samples?

  • Methodological Answer :

  • Employ gas chromatography with flame ionization detection (GC-FID) or liquid chromatography-tandem mass spectrometry (LC-MS/MS) for trace analysis, adapting protocols from polycyclic aromatic hydrocarbon (PAH) detection frameworks .
  • Validate methods using spiked matrices to account for matrix effects, particularly in lipid-rich biological samples .

Advanced Research Questions

Q. How do researchers reconcile conflicting data on the carcinogenicity of this compound?

  • Methodological Answer :

  • Conduct dose-response studies in rodent models, noting tumorigenic thresholds (e.g., TDLo of 1500 mg/kg over 23 weeks) and comparing results across species/strain-specific susceptibility .
  • Perform mechanistic studies to differentiate direct DNA adduct formation from epigenetic modifications (e.g., histone acetylation) using in vitro models (e.g., HepG2 cells) .

Q. What experimental designs are optimal for investigating the metabolic pathways of this compound?

  • Methodological Answer :

  • Use isotopic labeling (e.g., deuterated analogs) to track metabolic intermediates in liver microsomal assays .
  • Apply multivariate statistical analysis (e.g., principal component analysis) to identify correlations between metabolite profiles and toxicity endpoints .

Q. How can biomonitoring strategies be developed for occupational exposure to this compound?

  • Methodological Answer :

  • Design longitudinal cohort studies with pre- and post-exposure biomarker assessments (e.g., urinary 8-hydroxy-2’-deoxyguanosine for oxidative DNA damage) .
  • Integrate airborne monitoring data with biological sampling to model dose-response relationships, using control banding frameworks recommended by NIOSH .

Q. What are the challenges in extrapolating in vitro genotoxicity data to in vivo risk assessments?

  • Methodological Answer :

  • Address metabolic competency gaps by co-culturing target cells with S9 liver fractions in Ames tests or comet assays .
  • Apply probabilistic risk assessment models to account for interspecies variability and exposure route differences (e.g., dermal vs. inhalation) .

Data Contradiction Analysis

Q. How should researchers interpret discrepancies between acute toxicity and chronic carcinogenicity data?

  • Methodological Answer :

  • Evaluate time-dependent effects using subchronic exposure models (e.g., 90-day rodent studies) to identify latency periods for tumor development .
  • Cross-reference historical data from structurally similar PAHs (e.g., 7,12-Dimethylbenz[a]anthracene) to infer potential mechanisms .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.